Iron(III) p-toluenesulfonate

Overview

Description

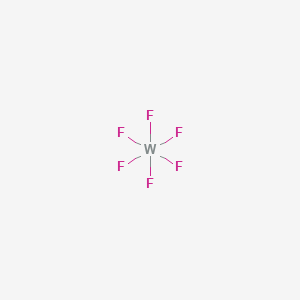

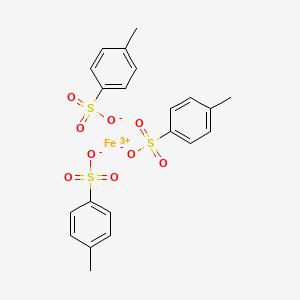

Iron(III) p-toluenesulfonate, also known as Iron(III) 4-methylbenzenesulfonate, is a technical grade compound with the molecular formula (CH3C6H4SO3)3Fe · 6H2O . It has a molecular weight of 677.52 . It is used as an oxidant in the synthesis of various compounds .

Synthesis Analysis

This compound hexahydrate can be used as an oxidant in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization . It is also used in the synthesis of iron(III) complex of pyridoxal-4-methylthiosemicarbazone . Furthermore, it serves as a precursor material for the synthesis of Fe, N, and S functionalized carbon electrocatalyst for the oxygen reduction reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO.O.O.O.O.O.[Fe+3].Cc1ccc(cc1)S([O-])(=O)=O.Cc2ccc(cc2)S([O-])(=O)=O.Cc3ccc(cc3)S([O-])(=O)=O . The InChI representation is 1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3 . Chemical Reactions Analysis

This compound is used as an oxidant in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization . It is also used in the synthesis of iron(III) complex of pyridoxal-4-methylthiosemicarbazone . Furthermore, it serves as a precursor material for the synthesis of Fe, N, and S functionalized carbon electrocatalyst for the oxygen reduction reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 677.52 . Its molecular formula is(CH3C6H4SO3)3Fe · 6H2O .

Scientific Research Applications

Catalysis in Chemical Synthesis : Iron(III) tosylate is an efficient catalyst in the acetylation of alcohols, phenols, and aldehydes, facilitating the conversion of these compounds into esters and acylals. This methodology applies to the synthesis of a variety of benzoate esters but requires specific catalyst concentrations (Baldwin, Nord, O’Donnell, & Mohan, 2012). Additionally, it catalyzes the synthesis of homoallyl ethers from acetals and aldehydes, offering a mild and non-corrosive method for creating these compounds (Spafford, Anderson, Lacey, Palma, & Mohan, 2007).

Vapor Phase Polymerization : In the realm of materials science, iron(III) p-toluenesulfonate acts as a catalyst in the vapor phase polymerization (VPP) of pyrrole, enhancing film formation and conductivity in polypyrrole films. The catalytic properties of this compound vary depending on the source and the specific iron(III) alkylbenzenesulfonate used (Subramanian, Clark, Spiccia, Macfarlane, Winther‐Jensen, & Forsyth, 2008).

Lanthanide Complex Catalysis : It also finds application in the synthesis of resorcinol-derived calix[4]resorcinarenes, acting as a catalyst when combined with lanthanide salts. This method shows high efficiency and the catalysts can be reused multiple times without losing effectiveness (Deleersnyder, Mehdi, Horváth, Binnemans, & Parac‐Vogt, 2007).

Electronics and Thin Film Applications : this compound hexahydrate has been used to develop highly conductive and smooth poly(3,4ethylenedioxythiophene) (PEDOT) films, essential for applications in organic thin film transistors (OTFTs). Its concentration affects the film formation and patternability, influencing the device's performance (Ali, Kim, Jeong, Soh, Nam, Lee, & Lee, 2010).

Fluorescent Probes : Sulfur-doped graphene quantum dots, synthesized using sodium p-toluenesulfonate, have been developed for selective detection of Fe(3+). These have applications in clinical diagnosis and can be an effective fluorescent probe for detecting various biological targets (Li, Li, Cao, Zhu, Fan, & Li, 2014).

Safety and Hazards

Iron(III) p-toluenesulfonate is classified as causing serious eye damage (Category 1, H318) according to GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . The safety precautions include wearing eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Mechanism of Action

Target of Action

Iron(III) p-toluenesulfonate, also known as Fe(III)-PTS, is a versatile and widely used reagent in organic synthesis and biochemistry . Its primary targets are organic substrates, particularly alcohols, phenols, and aldehydes . It acts as an efficient catalyst for the acetylation of these substrates .

Mode of Action

This compound interacts with its targets by acting as an oxidant . It facilitates the oxidation of organic substrates, leading to the formation of new compounds. For instance, it can be used in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization . It can also be used in the synthesis of iron(III) complex of pyridoxal-4-methylthiosemicarbazone .

Biochemical Pathways

This oxidation process can lead to various downstream effects, including the formation of new compounds and the initiation of various chemical reactions .

Result of Action

The action of this compound results in the oxidation of organic substrates, leading to the formation of new compounds . For example, it can facilitate the synthesis of PEDOT nanofilms and iron(III) complex of pyridoxal-4-methylthiosemicarbazone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when using this compound . It should also be stored in a cool, dry place, in a tightly closed container, and kept away from heat and flame .

properties

IUPAC Name |

iron(3+);4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCOOOLDFPFPN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FeO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072847 | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77214-82-5 | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077214825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1630378.png)